REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]1[CH:14](O)[CH2:13][NH:12][C:11]1=[O:16])(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][N:10]1[CH:14]=[CH:13][NH:12][C:11]1=[O:16]
|
Name
|
[2-(5-Hydroxy-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCN1C(NCC1O)=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped with MeCN
|
Type
|
DISSOLUTION
|
Details
|
The resulting TFA salt of the product was dissolved in MeOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
purified on 50 g of SCX resin
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
WASH
|
Details
|
eluting off with 2 M NH3 in MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1C(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |